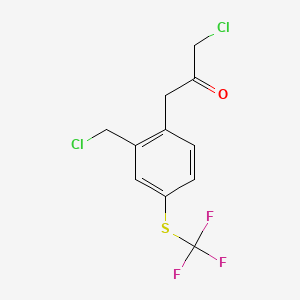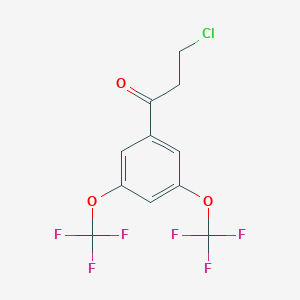
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a chloropropanone moiety
Méthodes De Préparation
The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethoxybenzene derivative:
Chlorination: The next step involves the chlorination of the propanone moiety, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Coupling Reaction: The final step involves coupling the chloropropanone with the trifluoromethoxybenzene derivative under basic conditions to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of aqueous acids or bases, leading to the formation of corresponding alcohols and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Applications De Recherche Scientifique
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mécanisme D'action
The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloropropanone moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity. This compound may also interact with signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: This compound has trifluoromethyl groups instead of trifluoromethoxy groups, which may affect its chemical reactivity and biological activity.
3,5-Bis(trifluoromethoxy)benzaldehyde: This compound lacks the chloropropanone moiety, making it less reactive in certain chemical reactions.
1-(3,5-Bis(trifluoromethoxy)phenyl)ethanone: This compound has an ethanone moiety instead of a chloropropanone moiety, which may influence its chemical properties and applications.
Propriétés
Formule moléculaire |
C11H7ClF6O3 |
|---|---|
Poids moléculaire |
336.61 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O3/c12-2-1-9(19)6-3-7(20-10(13,14)15)5-8(4-6)21-11(16,17)18/h3-5H,1-2H2 |
Clé InChI |
CBHJJDRBXJPAGU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


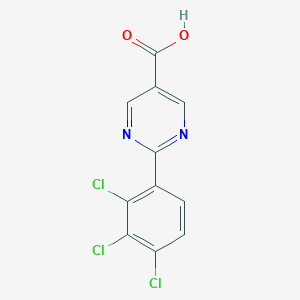
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14061444.png)

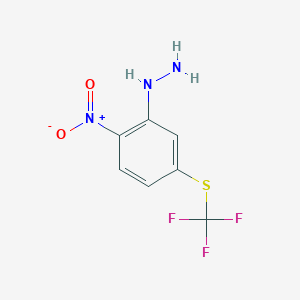
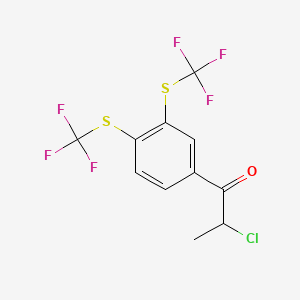
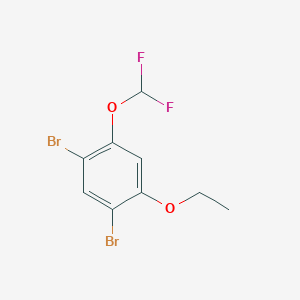
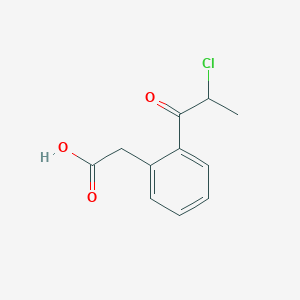
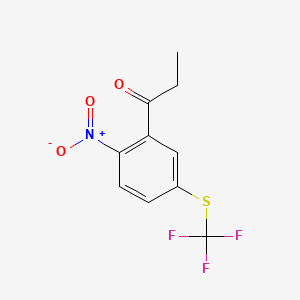
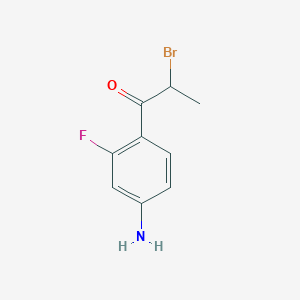
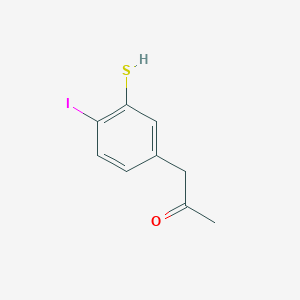
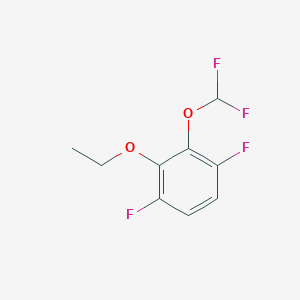
![3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14061502.png)

